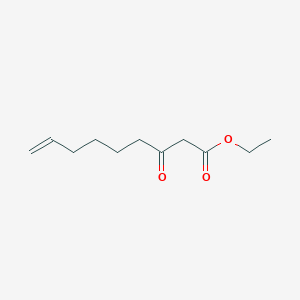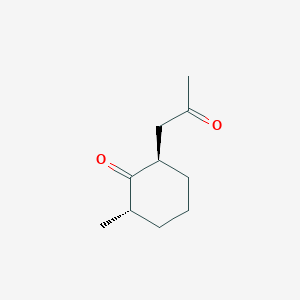
N-(Heptan-2-yl)-2,4,6-trimethylbenzene-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Heptan-2-yl)-2,4,6-trimethylbenzene-1-carbothioamide is a chemical compound that belongs to the class of carbothioamides. This compound is characterized by the presence of a heptan-2-yl group attached to a benzene ring substituted with three methyl groups and a carbothioamide functional group. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Heptan-2-yl)-2,4,6-trimethylbenzene-1-carbothioamide typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with heptan-2-amine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to prevent side reactions. The resulting intermediate is then treated with a thiocyanate source, such as ammonium thiocyanate, to form the carbothioamide group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
N-(Heptan-2-yl)-2,4,6-trimethylbenzene-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbothioamide group can yield the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether under inert atmosphere.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) in the presence of a Lewis acid catalyst for halogenation.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amine.
Substitution: Nitro derivatives, halogenated compounds.
科学的研究の応用
N-(Heptan-2-yl)-2,4,6-trimethylbenzene-1-carbothioamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties. Studies have shown that derivatives of this compound can inhibit the growth of certain bacterial strains and cancer cell lines.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific molecular targets. Research is ongoing to determine its efficacy and safety in various medical applications.
Industry: Utilized in the development of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and other industrial products.
作用機序
The mechanism of action of N-(Heptan-2-yl)-2,4,6-trimethylbenzene-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carbothioamide group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The heptan-2-yl group and the methyl-substituted benzene ring contribute to the compound’s lipophilicity, enhancing its ability to penetrate cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
- N-(Heptan-2-yl)-2-methoxyaniline
- N-(Heptan-2-yl)-2,4-dimethylbenzene-1-carbothioamide
- N-(Heptan-2-yl)-2,4,6-trimethylbenzene-1-carboxamide
Uniqueness
N-(Heptan-2-yl)-2,4,6-trimethylbenzene-1-carbothioamide is unique due to the presence of the carbothioamide functional group, which imparts distinct chemical reactivity and biological activity. The combination of the heptan-2-yl group and the trimethyl-substituted benzene ring further enhances its lipophilicity and stability, making it a valuable compound for various applications.
特性
CAS番号 |
58048-52-5 |
|---|---|
分子式 |
C17H27NS |
分子量 |
277.5 g/mol |
IUPAC名 |
N-heptan-2-yl-2,4,6-trimethylbenzenecarbothioamide |
InChI |
InChI=1S/C17H27NS/c1-6-7-8-9-15(5)18-17(19)16-13(3)10-12(2)11-14(16)4/h10-11,15H,6-9H2,1-5H3,(H,18,19) |
InChIキー |
BYORMHLHTMJSCQ-UHFFFAOYSA-N |
正規SMILES |
CCCCCC(C)NC(=S)C1=C(C=C(C=C1C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzamide, N-[[(1-thioxoethyl)amino]carbonyl]-](/img/structure/B14620902.png)
![2-[(Dimethylamino)methylidene]heptanal](/img/structure/B14620909.png)
![3-[Anilino(phenyl)methylidene]-2,3-dihydro-1lambda~6~,2-benzothiazine-1,1,4-trione](/img/structure/B14620910.png)
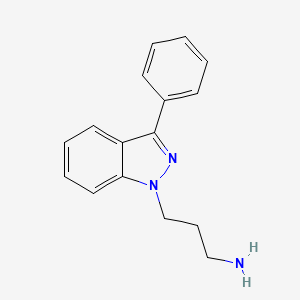
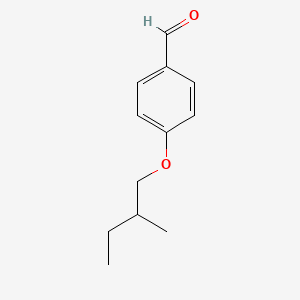
![N-[1-(4-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)propan-2-yl]benzamide](/img/structure/B14620925.png)
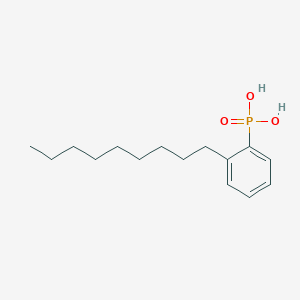
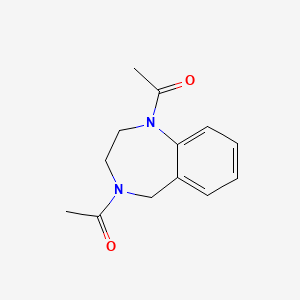
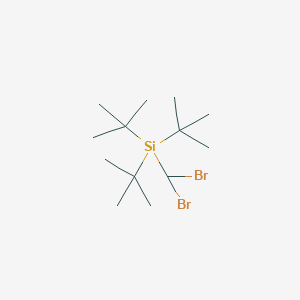
![2'-[(E)-(4-Chlorophenyl)diazenyl][1,1'-biphenyl]-2-amine](/img/structure/B14620951.png)
